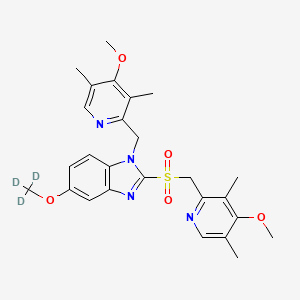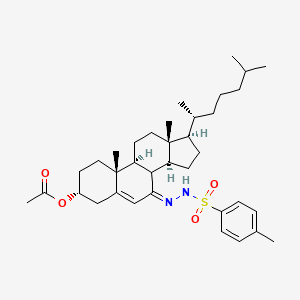
Etaqualone-d3 Hydrochloride (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etaqualone-d3 Hydrochloride (Major) is a deuterated analog of etaqualone, a quinazolinone-class compound. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties, similar to those of methaqualone.
準備方法
The synthesis of Etaqualone-d3 Hydrochloride involves the reaction of 2-aminobenzophenone-d3 with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthetic route requires a high level of expertise and precision due to the complexity of the reactions involved.
化学反応の分析
Etaqualone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Etaqualone-d3 Hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically quinazolinone derivatives and amine derivatives.
科学的研究の応用
Etaqualone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving the central nervous system to understand the effects of sedative and hypnotic agents.
Medicine: Utilized in pharmacological research to investigate the mechanisms of action of sedative and hypnotic drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs
作用機序
Etaqualone-d3 Hydrochloride exerts its effects by acting as an agonist at the β-subtype of the gamma-aminobutyric acid (GABA) A receptor. This interaction increases the sensitivity of the GABA A receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The result is a sedative and hypnotic effect, along with muscle relaxation and central nervous system depression .
類似化合物との比較
Etaqualone-d3 Hydrochloride is similar to other quinazolinone-class compounds, such as:
Methaqualone: Known for its sedative and hypnotic properties, but with a longer duration of action compared to etaqualone.
Mecloqualone: Another quinazolinone derivative with similar sedative and hypnotic effects.
Methylmethaqualone: A methylated analog of methaqualone with enhanced potency.
Cloroqualone: A chlorinated derivative with similar pharmacological properties.
Diproqualone: Known for its anti-inflammatory and analgesic effects in addition to its sedative properties
Etaqualone-d3 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research applications.
特性
CAS番号 |
1794789-34-6 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
269.359 |
IUPAC名 |
2-methyl-3-[2-(1,1,2,2,2-pentadeuterioethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2 |
InChIキー |
UVTJKLLUVOTSOB-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
同義語 |
3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride; 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride; Aolan-d3 Hydrochloride; Athinazone-d3 Hydrochloride; Ethinazone-d3 Hydrochloride; NSC 96163-d3 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)










